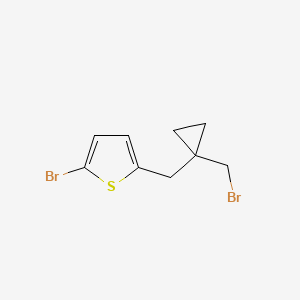

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene

Description

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene is a brominated thiophene derivative featuring a thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a (1-(bromomethyl)cyclopropyl)methyl group. This compound combines the electron-withdrawing effects of bromine with the steric and electronic influences of the cyclopropane ring, making it a unique candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C9H10Br2S |

|---|---|

Molecular Weight |

310.05 g/mol |

IUPAC Name |

2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |

InChI |

InChI=1S/C9H10Br2S/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |

InChI Key |

UIAKEZSBGWEXGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=C(S2)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiophene Core

Method 1: Microwave-Assisted Cyclization of 2-Halobenzo[b]thiophenes

Recent research demonstrates the efficacy of microwave irradiation in synthesizing benzothiophene derivatives rapidly and efficiently. For example, microwave-assisted cyclization of 2-halobenzonitriles with methyl thioglycolate under basic conditions yields benzothiophene intermediates in high yields within minutes, bypassing lengthy conventional procedures.

- React 2-halobenzo[b]thiophene precursors with methyl thioglycolate in the presence of a base such as triethylamine.

- Use microwave irradiation at approximately 130°C for about 15-20 minutes to promote cyclization.

- Purify the resulting benzothiophene derivative via chromatography.

Selective Bromination at the 2-Position

Method 2: Electrophilic Bromination Using N-Bromosuccinimide

Bromination at the 2-position of benzothiophene derivatives can be achieved through electrophilic aromatic substitution. The use of N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid or carbon tetrachloride) under controlled conditions allows for regioselective bromination.

- Dissolve the benzothiophene in glacial acetic acid.

- Add NBS and heat at approximately 55°C for 24-48 hours.

- Monitor reaction progress via TLC, then quench and purify the 2-bromobenzothiophene.

Alternatively, microwave-assisted bromination can significantly reduce reaction times and improve yields, although control of regioselectivity remains critical.

Introduction of the Bromomethyl Group at the 5-Position

Method 3: Radical Bromomethylation

The bromomethyl group can be introduced via radical bromomethylation using formaldehyde derivatives and NBS in the presence of radical initiators such as azobisisobutyronitrile (AIBN).

- React 2-bromobenzothiophene with formaldehyde and NBS in a solvent like carbon tetrachloride.

- Initiate the radical process with AIBN under reflux or microwave irradiation.

- Isolate the 5-bromomethylbenzothiophene after purification.

Functionalization with Cyclopropylmethyl Group

Method 4: Nucleophilic Displacement of the Bromomethyl Group

The key step involves attaching the cyclopropylmethyl moiety. This can be achieved via nucleophilic substitution with a cyclopropylmethyl nucleophile, such as cyclopropylmethyl magnesium bromide (Grignard reagent) or cyclopropylmethyl lithium.

- Prepare the cyclopropylmethyl nucleophile via reaction of cyclopropylmethyl bromide with magnesium or lithium.

- React this nucleophile with the 5-bromomethylbenzothiophene under inert conditions.

- The nucleophile displaces the bromide, forming the desired 2-bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene .

Alternatively, if the bromomethyl group is to be converted into a more stable linkage, a two-step process involving initial formation of a Grignard reagent followed by nucleophilic attack on the electrophilic site is recommended.

Final Purification and Characterization

- Purify the product via column chromatography or recrystallization.

- Confirm structure through NMR, mass spectrometry, and IR spectroscopy.

Data Summary Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Synthesis of benzothiophene core | Methyl thioglycolate, base | Microwave at 130°C, 15 min | >90% | Rapid cyclization |

| 2. Bromination at 2-position | NBS, acetic acid | 55°C, 24-48 h | 70-85% | Regioselective |

| 3. Bromomethylation at 5-position | Formaldehyde, NBS, AIBN | Reflux or microwave | 75-90% | Radical process |

| 4. Cyclopropylmethyl substitution | Cyclopropylmethyl Grignard | Inert atmosphere, 0°C | 80-95% | Nucleophilic displacement |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of novel materials.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Used in the production of advanced materials, including organic thin-film transistors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene is a compound belonging to the thiophene family, characterized by its five-membered ring structure containing sulfur and multiple bromine substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- Bromine atoms at the 2 and 5 positions of the thiophene ring.

- A cyclopropylmethyl group attached to the 5 position.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related thiophene derivatives have shown promising pharmacological properties. The thiophene moiety is often associated with various biological activities, including:

- Antimicrobial activity

- Anticancer properties

- Neuroprotective effects

Table 1: Biological Activities of Related Thiophene Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-thiophene | Bromine at position 4 | Antimicrobial |

| Cyclopropyl-thiophene | Cyclopropyl group attached | Anticancer |

| Thiazole derivatives | Variations in substituents | Anticonvulsant, Antitumor |

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effective inhibition against various bacterial strains. The presence of bromine substituents enhances the reactivity of these compounds, potentially increasing their antimicrobial efficacy.

Anticancer Properties

Thiophenes have been explored for their anticancer activities. A study highlighted that certain thiazole-bearing thiophenes showed promising results in cytotoxic assays against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substituents on the thiophene ring are critical for enhancing anticancer activity.

For example, compounds with electron-donating groups exhibited improved interactions with cellular targets involved in cancer progression, leading to significant reductions in cell viability.

Neuroprotective Effects

Emerging research suggests that thiophenes may also possess neuroprotective effects. A class of thiophene derivatives was evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. Preliminary findings indicate that these compounds can modulate signaling pathways associated with neurodegeneration, offering potential therapeutic avenues for conditions like Alzheimer's disease.

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions on thiophene derivatives. Common synthetic routes include:

- Bromination of Thiophene : Utilizing bromine reagents to introduce bromine at specific positions.

- Cyclopropylmethyl Group Attachment : Employing alkylation techniques to attach the cyclopropylmethyl group.

These synthetic methods allow for the efficient production of the compound while enabling further functionalization for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.